Creatinine hydrochloride

概要

説明

Creatinine hydrochloride is a form of creatinine, a waste product that comes from the normal wear and tear on muscles of the body . It’s an amino acid derived from creatine catabolism at different steps of the body’s organs . Creatinine is naturally produced in the body and is typically filtered out by the kidneys . It’s also found in certain foods, particularly meat . Creatinine hydrochloride is believed to have better solubility and absorption than other forms of creatinine .

Synthesis Analysis

Creatinine is synthesized in the body through a process involving the amino acids arginine, glycine, and methionine . The synthesis of creatine, which is converted into creatinine, occurs in the kidney and liver . Only about 2% of creatine is converted to creatinine daily .Molecular Structure Analysis

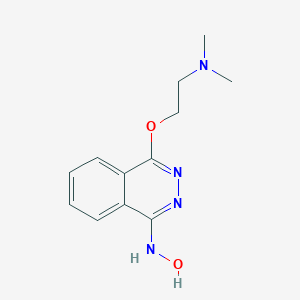

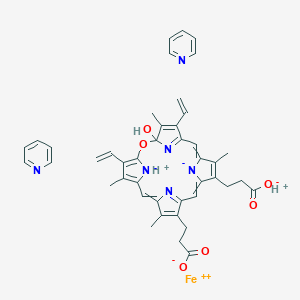

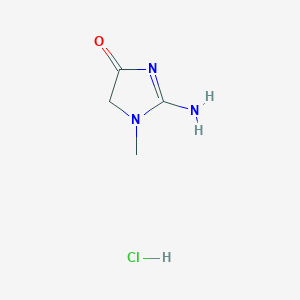

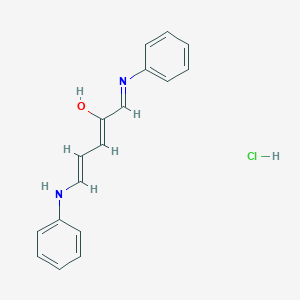

The molecular structure of creatinine hydrochloride is represented by the empirical formula C4H7N3O · HCl .Chemical Reactions Analysis

Creatinine can be detected through various methods, including electrochemical sensors . In the Jaffe method, creatinine reacts with picric acid in an alkaline medium to produce a red-orange color complex creatinine picrate .Physical And Chemical Properties Analysis

Creatinine hydrochloride appears as a powder . It’s believed to have better solubility due to the nature of the acid moiety .科学的研究の応用

Improving Muscle Mass and Performance

Creatinine hydrochloride is very popular amongst athletes and exercising individuals for improving muscle mass, performance, and recovery . It’s especially well-tolerated at recommended dosages (i.e., 3-5 g/day or 0.1 g/kg of body mass/day) .

Beneficial Effects in Older and Patient Populations

Accumulating evidence suggests that creatinine supplementation produces a variety of beneficial effects in older and patient populations . It can improve cognition and memory, especially in aging adults .

Metabolic Stress Management

During times of metabolic stress (i.e., sleep deprivation), creatinine supplementation can help manage the effects and improve cognition and memory .

Recovery from Traumatic Brain Injury

Creatinine supplementation has shown promise in improving aspects of recovery from traumatic brain injuries, including concussions in children .

Mental Health Improvement

Creatinine supplementation has the potential to reduce symptoms of depression and anxiety .

Muscular Dystrophy Management

There is some evidence that creatinine supplementation improves outcome measures in those with muscular dystrophy .

Neuroprotection

Creatinine supplementation has potential applications for brain health and function, providing neuroprotection .

Electrochemical Determination

Creatinine hydrochloride can be used in electrochemical determination methods in scientific research .

作用機序

Target of Action

Creatinine hydrochloride, a derivative of creatine, primarily targets the creatine kinase enzymes in the human body . These enzymes play a crucial role in energy production within cells, particularly in muscle tissues .

Mode of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in the formation of phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine is involved in several biochemical pathways. It is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . After its biosynthesis, creatine is transported to the skeletal muscle, heart, brain, and other tissues . Most of the creatine is metabolized in these tissues to phosphocreatine (creatine phosphate), a major energy storage form in the body .

Pharmacokinetics

Creatine, from which creatinine is derived, is absorbed predominantly from the small intestine . It is excreted unchanged in urine, and the elimination half-life of creatine during multiple dosages in patients with good renal function is approximately 5 hours .

Result of Action

The primary result of creatinine hydrochloride’s action is the generation of energy during anaerobic exercise . By replenishing ATP, it supports high-intensity, short-duration exercise . It may also have neuroprotective and cardioprotective actions .

Action Environment

The action of creatinine hydrochloride can be influenced by various environmental factors. For instance, the rate of creatine conversion to creatinine can depend on temperature and pH . .

特性

IUPAC Name |

2-amino-3-methyl-4H-imidazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYONPGZTHDDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Creatinine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

19230-81-0 | |

| Record name | Creatinine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-imino-1-methylimidazolidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the effect of Creatinine Hydrochloride on choline acetyltransferase activity?

A1: [] Creatinine Hydrochloride significantly enhances the activity of purified choline acetyltransferase from bovine caudate nuclei. In fact, it was found to be more effective than potassium chloride and sodium chloride in increasing enzymatic activity. [] This suggests a potential role of Creatinine Hydrochloride in influencing cholinergic neurotransmission, although further research is needed to explore this aspect. []

Q2: How does Creatinine Hydrochloride compare to other salts in its effect on choline acetyltransferase?

A2: [] While potassium and sodium salts can increase choline acetyltransferase activity, Creatinine Hydrochloride demonstrates a more potent effect, more than tripling the enzymatic activity. [] This suggests a specific interaction mechanism beyond simple ionic strength effects.

Q3: Can the effect of Creatinine Hydrochloride on choline acetyltransferase be further enhanced?

A3: [] Interestingly, combining Creatinine Hydrochloride with sodium chloride creates a synergistic effect, further boosting choline acetyltransferase activity compared to either compound alone. [] This synergistic relationship highlights the complexity of the interaction and potential for tailored modulation.

Q4: Are there any studies investigating the acoustic and volumetric properties of Creatinine Hydrochloride solutions?

A4: [] Yes, research has explored the impact of salts like sodium chloride and potassium chloride on the volumetric and acoustic behavior of aqueous Creatinine Hydrochloride solutions at various temperatures (288.15–318.15 K). [] These studies contribute to a deeper understanding of the physical chemical properties of Creatinine Hydrochloride in solution.

Q5: Has Creatinine Hydrochloride been explored in the context of potentiometric sensors?

A5: [] Indeed, Creatinine Hydrochloride has been investigated as a target analyte for potentiometric sensors employing lipophilic cyclodextrins. [] Specifically, 2,6 didodecyl beta cyclodextrin demonstrated sensitivity towards Creatinine Hydrochloride, indicating its potential utility in sensor development for this compound. []

Q6: Beyond its potential biological interactions, are there any studies focusing on the basic physical properties of Creatinine Hydrochloride?

A6: [, ] Yes, researchers have investigated the photon energy absorption properties of Creatinine Hydrochloride. [, ] This type of study provides valuable insights into how the molecule interacts with electromagnetic radiation, which can be relevant in various analytical and material science applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)